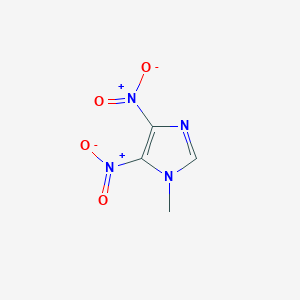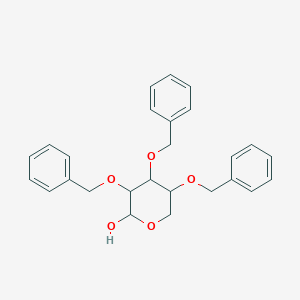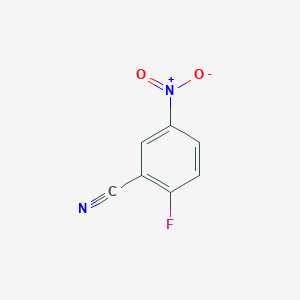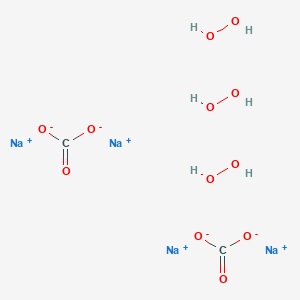
Piperazine, 1,4-bis(ethoxyacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1,4-bis(ethoxyacetyl)- is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of piperazine, 1,4-bis(ethoxyacetyl)- is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
Piperazine, 1,4-bis(ethoxyacetyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth and reduce inflammation in animal models. Additionally, it has been shown to have neuroprotective effects and reduce oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
Piperazine, 1,4-bis(ethoxyacetyl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been shown to have potential applications in various fields, making it a versatile compound for research. However, its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.
Future Directions
There are several future directions for research on piperazine, 1,4-bis(ethoxyacetyl)-. One potential direction is to further investigate its mechanism of action and potential targets for drug development. Additionally, it can be further studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. Furthermore, its potential side effects and toxicity need to be further studied to ensure its safety for human use.
Conclusion:
In conclusion, piperazine, 1,4-bis(ethoxyacetyl)- is a versatile compound that has potential applications in various fields of research. Its unique properties and potential biological activities make it an interesting compound for further investigation. However, its mechanism of action and potential side effects need to be further studied to ensure its safety and efficacy for human use.
Synthesis Methods
The synthesis of piperazine, 1,4-bis(ethoxyacetyl)- involves the reaction of piperazine with ethyl chloroacetate in the presence of a base. The reaction yields the desired product, which can be further purified by recrystallization.
Scientific Research Applications
Piperazine, 1,4-bis(ethoxyacetyl)- has been extensively used in scientific research for its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. Additionally, it has been used as a building block for the synthesis of other compounds with potential biological activities.
properties
CAS RN |
17149-25-6 |
|---|---|
Product Name |
Piperazine, 1,4-bis(ethoxyacetyl)- |
Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2-ethoxy-1-[4-(2-ethoxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H22N2O4/c1-3-17-9-11(15)13-5-7-14(8-6-13)12(16)10-18-4-2/h3-10H2,1-2H3 |
InChI Key |
LLQTUNYDYXBRBV-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)N1CCN(CC1)C(=O)COCC |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)C(=O)COCC |
Other CAS RN |
17149-25-6 |
synonyms |
1,4-Bis(ethoxyacetyl)piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



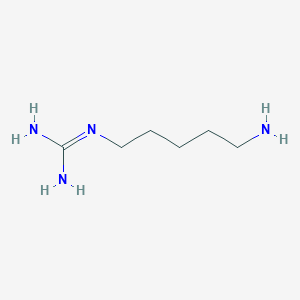

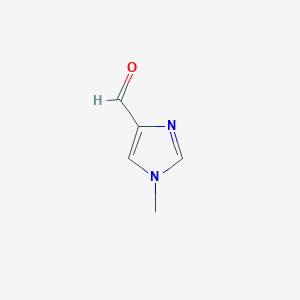
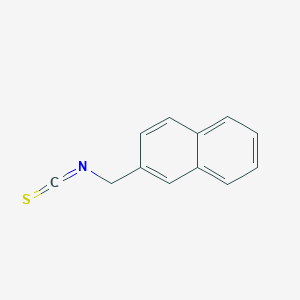

![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
